
1-(3-Hydroxyquinolin-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydroxyquinolin-5-yl)ethanone is a compound that belongs to the quinoline family . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They have versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in recent years due to their versatile applications. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular formula of 1-(3-Hydroxyquinolin-5-yl)ethanone is C11H9NO2 . Quinoline is a ubiquitous heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives exhibit a wide range of chemical reactions. The chemistry of this group has attracted the attention of chemists, medicinal chemists, and professionals in health sciences . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .Aplicaciones Científicas De Investigación
Heterocyclic Scaffold and Medicinal Chemistry
1-(3-Hydroxyquinolin-5-yl)ethanone, as a derivative of hydroxyquinoline, holds significant importance as a heterocyclic scaffold in organic and analytical chemistry. It's instrumental in the detection of metal ions and anions due to its chromophore properties. Over the past decades, it has garnered the attention of medicinal chemists for its biological activities. Synthetic modifications of hydroxyquinoline are being extensively researched to develop potent, target-based broad-spectrum drug molecules. These molecules are pivotal in treating life-threatening diseases such as cancer, HIV, and neurodegenerative disorders. The metal chelation properties of hydroxyquinoline derivatives contribute to their potential as drug candidates for various diseases. This review encapsulates the derivatives of 8-hydroxyquinoline reported in recent literature, aiming to aid medicinal chemists in synthesizing novel and pharmacologically potent agents for various therapeutic targets (Gupta, Luxami, & Paul, 2021).
Synthesis and Biological Activity
The compounds containing the 8-hydroxyquinoline nucleus showcase a broad spectrum of biological activities, including antimicrobial, anticancer, and antifungal effects. The chemistry and biology of this group have captivated chemists, medicinal chemists, and health science professionals. Several drugs incorporate this group, and numerous 8-hydroxyquinoline-based molecules are utilized to develop potent lead compounds with remarkable efficacy and low toxicity. The review emphasizes the latest advances in synthesizing 8-hydroxyquinoline derivatives with diverse pharmacological properties. It underscores the therapeutic value of compounds containing the 8-hydroxyquinoline moiety, acting as potential building blocks for various pharmacologically active scaffolds. The review highlights the potential for these compounds to act as leads for drug development against numerous diseases, including cancer (Saadeh, Sweidan, & Mubarak, 2020).
Direcciones Futuras
Quinoline derivatives have a huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They have been used extensively in drug research and development due to their interesting pharmaceutical and biological activities . Therefore, the future directions of 1-(3-Hydroxyquinolin-5-yl)ethanone could involve further exploration of its potential biological activities and its use in the synthesis of new drugs.
Mecanismo De Acción
Target of Action
It’s known that quinoline derivatives, which include 1-(3-hydroxyquinolin-5-yl)ethanone, have diverse pharmacological activities such as antimicrobial, antitubercular, anticancer, and antimalarial effects .
Mode of Action
Quinoline derivatives have been found to act as selective glycine site antagonists related to many nervous system diseases, including stroke, parkinson disease, and alzheimer disease .
Biochemical Pathways
It’s known that quinoline derivatives can interact with various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Quinoline derivatives have been reported to exhibit antimicrobial, antitubercular, anticancer, and antimalarial activities .
Propiedades
IUPAC Name |
1-(3-hydroxyquinolin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7(13)9-3-2-4-11-10(9)5-8(14)6-12-11/h2-6,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHHKNIPMITETN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=C(C=NC2=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxyquinolin-5-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

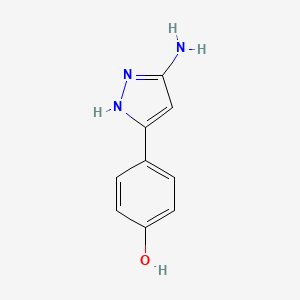
![6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2427686.png)
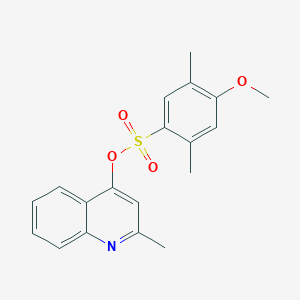
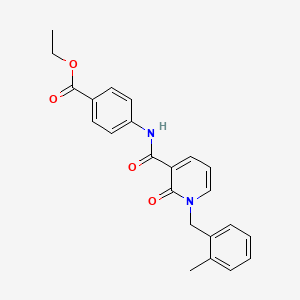
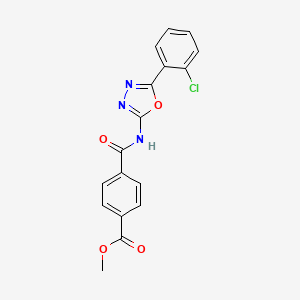
![2-(2-fluorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2427694.png)
![4-(benzo[d]thiazol-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide](/img/structure/B2427695.png)


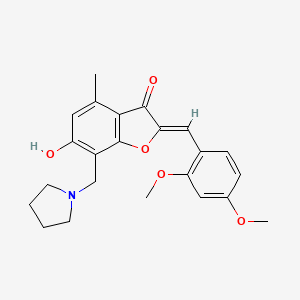
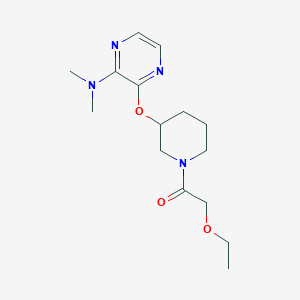
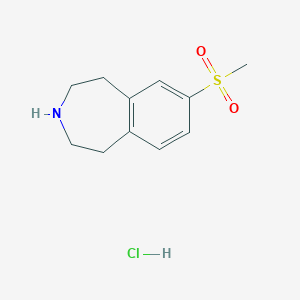
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylimidazole-2-sulfonamide](/img/structure/B2427704.png)
![3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2427705.png)